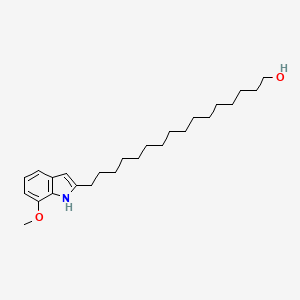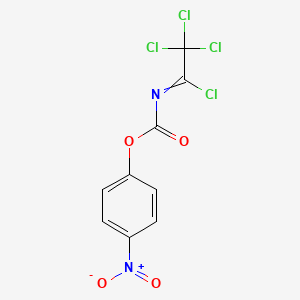![molecular formula C14H15NO2S B14223983 Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate CAS No. 827324-21-0](/img/structure/B14223983.png)
Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoate ester group attached to the thiazole ring, which is further substituted with methyl groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the benzoate ester group.
Methyl 2-(1,3-thiazol-5-yl)benzoate: A related compound with a thiazole ring but different substitution pattern.
2-Methyl-4-phenylthiazole: Another thiazole derivative with a phenyl group instead of the benzoate ester.
Uniqueness
Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate is unique due to the presence of both the benzoate ester and the dimethyl-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
827324-21-0 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate |
InChI |
InChI=1S/C14H15NO2S/c1-9-13(18-10(2)15-9)8-11-6-4-5-7-12(11)14(16)17-3/h4-7H,8H2,1-3H3 |
InChI Key |
YVCZERUKLMNIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

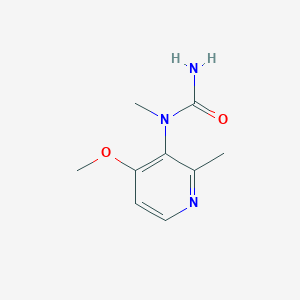
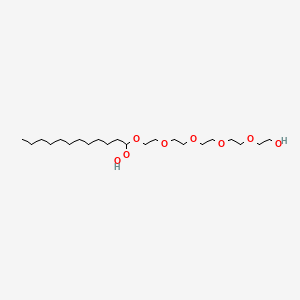
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
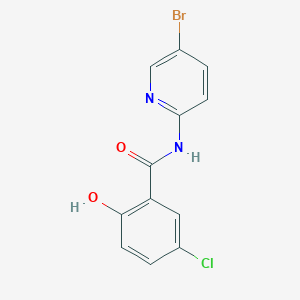
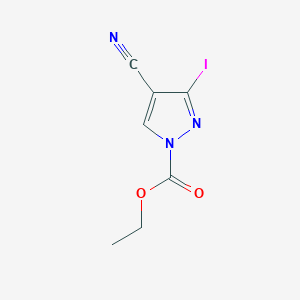
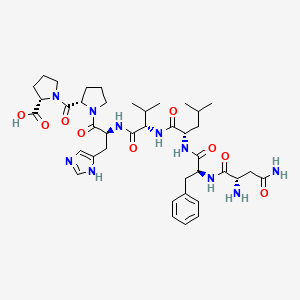
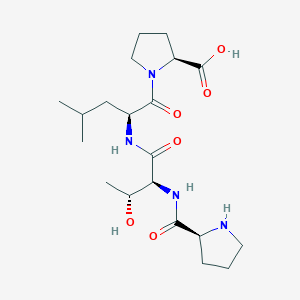
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
